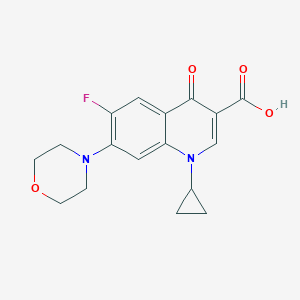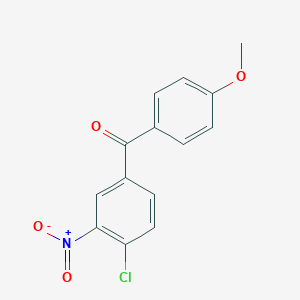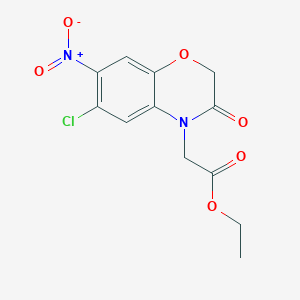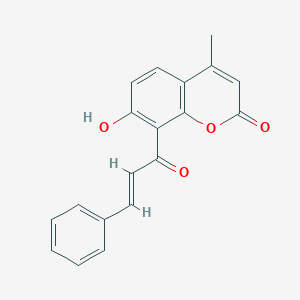![molecular formula C8H3ClN8 B304681 14-chloro-2,3,4,5,8,9,10,11-octazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,7,9,13,15-heptaene](/img/structure/B304681.png)
14-chloro-2,3,4,5,8,9,10,11-octazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,7,9,13,15-heptaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
14-chloro-2,3,4,5,8,9,10,11-octazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,7,9,13,15-heptaene is a heterocyclic compound that belongs to the quinoxaline family.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 14-chloro-2,3,4,5,8,9,10,11-octazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,7,9,13,15-heptaene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of tetrazoloquinoxalines with chlorinating agents. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .
化学反应分析
Types of Reactions
14-chloro-2,3,4,5,8,9,10,11-octazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,7,9,13,15-heptaene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, and alkynes or azides for cycloaddition reactions. Reaction conditions may vary, but typically involve the use of solvents like DMF or acetonitrile and catalysts such as copper(I) iodide .
Major Products Formed
科学研究应用
14-chloro-2,3,4,5,8,9,10,11-octazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,7,9,13,15-heptaene has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a precursor for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial, antifungal, and antiviral properties.
Industry: Utilized in the development of organic solar cell polymers and other advanced materials.
作用机制
The mechanism of action of 14-chloro-2,3,4,5,8,9,10,11-octazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,7,9,13,15-heptaene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other biomolecules, thereby influencing various biochemical processes. The exact molecular targets and pathways may vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Tetrazoloquinoxalines: Share a similar core structure but lack the chlorine atom.
Triazoloquinoxalines: Formed through cycloaddition reactions involving 14-chloro-2,3,4,5,8,9,10,11-octazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,7,9,13,15-heptaene.
Uniqueness
14-chloro-2,3,4,5,8,9,10,11-octazatetracyclo[104002,6This compound’s ability to undergo various chemical reactions and form complex structures makes it a valuable molecule in scientific research and industrial applications .
属性
分子式 |
C8H3ClN8 |
|---|---|
分子量 |
246.62 g/mol |
IUPAC 名称 |
14-chloro-2,3,4,5,8,9,10,11-octazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,7,9,13,15-heptaene |
InChI |
InChI=1S/C8H3ClN8/c9-4-1-2-5-6(3-4)17-8(11-13-15-17)7-10-12-14-16(5)7/h1-3H |
InChI 键 |
PCKGUNZGDJOMEE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)N3C(=NN=N3)C4=NN=NN24 |
规范 SMILES |
C1=CC2=C(C=C1Cl)N3C(=NN=N3)C4=NN=NN24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(2-chloro-3-quinolinyl)methylene]-2-[2-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide](/img/structure/B304599.png)
![(8E)-8-[2-(4-hydroxy-3-methoxyphenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304600.png)
![4-[2-(2-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl methyl ether](/img/structure/B304603.png)


![7-hydroxy-8-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one](/img/structure/B304607.png)
![(8E)-4-methyl-8-[2-(3-nitrophenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]chromene-2,7-dione](/img/structure/B304610.png)
![8-(3,4-dimethoxyphenyl)-4-methyl-2H,10H-pyrano[2,3-f]chromene-2,10-dione](/img/structure/B304612.png)
![8-[3-(2-furyl)acryloyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B304614.png)


![7-hydroxy-4-methyl-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one](/img/structure/B304621.png)
![7-hydroxy-8-[3-(4-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one](/img/structure/B304623.png)

